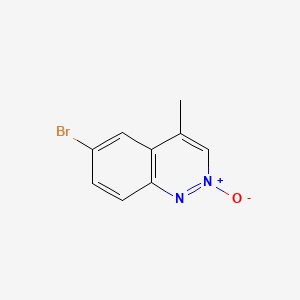

6-Bromo-4-methylcinnoline 2-oxide

Description

6-Bromo-4-methylcinnoline 2-oxide is a heterocyclic aromatic compound featuring a cinnoline core (a bicyclic structure with two fused benzene and pyridazine rings) substituted with a bromine atom at the 6-position, a methyl group at the 4-position, and an oxygen atom at the 2-position.

Properties

Molecular Formula |

C9H7BrN2O |

|---|---|

Molecular Weight |

239.072 |

IUPAC Name |

6-bromo-4-methyl-2-oxidocinnolin-2-ium |

InChI |

InChI=1S/C9H7BrN2O/c1-6-5-12(13)11-9-3-2-7(10)4-8(6)9/h2-5H,1H3 |

InChI Key |

ULNQIVSEXDIUGF-UHFFFAOYSA-N |

SMILES |

CC1=C[N+](=NC2=C1C=C(C=C2)Br)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) Triazine 2-Oxide Derivatives

- 6-Bromo-3-dimethylamino-1,2,4-triazine 2-oxide (4a): Structure: A monocyclic triazine ring with bromine at C6, dimethylamino at C3, and a 2-oxide group. Synthesis: Achieved via bromination of 3-dimethylamino-1,2,4-triazine 2-oxide using Br₂/Et₃N (65% yield) or Br₂/K₂CO₃ (70% yield) . Key Difference: Unlike 6-Bromo-4-methylcinnoline 2-oxide, this compound lacks fused rings, reducing aromatic stabilization.

- 6-Chloro-3-amino-1,2,4-triazine 2-oxide (9b): Structure: Chlorine at C6 and amino at C3 on a triazine 2-oxide backbone. Synthesis: Produced via Cl₂/Et₃N reaction (72% yield), demonstrating halogen-dependent reactivity . Comparison: Chlorine substitution may alter electronic properties compared to bromine, affecting solubility and reactivity.

(b) Benzodithiazole 2-Oxide (CBTC,37)

- Structure: A benzodithiazole ring with a methyl ester at C4 and a 2-oxide group. Function: Acts as a GA2ox enzyme inhibitor in plants, highlighting biological utility . Contrast: The sulfur-containing heterocycle differs from cinnoline’s nitrogen-based system, influencing electronic behavior and applications.

(c) Fused Heterocycles: 7-Nitro-4-Oxo-4,8-Dihydro-[1,2,4]Triazolo[5,1-d][1,2,3,5]Tetrazine 2-Oxide

- Structure: A fused triazolo-tetrazine system with nitro and oxide groups. Application: Exhibits high energetic properties due to nitro and oxide groups, making it suitable for explosives research . Comparison: The fused tetrazine core provides higher density and thermal stability compared to cinnoline derivatives.

Physicochemical and Spectroscopic Properties

(a) Solubility and Stability

- Cyclophosphamide 2-Oxide: A phosphorine 2-oxide with high water solubility (~750 g/L in ethanol), contrasting with the likely lower solubility of brominated cinnolines due to hydrophobic substituents .

- Dimethylfurazan 2-Oxide (1): Exhibits solvent-dependent nitrogen-15 NMR shifts (Δδ ≈ 12 ppm in acetone), suggesting tautomerism. Similar solvent effects may occur in this compound .

(b) Substituent Effects

- Positional Isomerism: In bromo-fluoro-methylaniline derivatives (), similarity scores (0.80–0.84) indicate minor structural changes (e.g., bromine position) significantly alter properties. This parallels the importance of bromine/methyl placement in cinnoline derivatives .

- Molecular Weight: 6-Bromo-4-methoxyindole (MW 226.07) vs. 6-Bromo-2-ethoxy-4-methylquinoline (MW 266.14) : Larger quinoline derivatives have higher molecular weights than cinnoline analogues, affecting crystallinity and melting points.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.